6-(1-adamantyl)-3-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(1-adamantyl)-3-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-adamantyl)-3-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Construction of the triazolothiadiazole core: This step often involves the cyclization of thiosemicarbazide derivatives with appropriate electrophiles.
Introduction of the adamantyl and isopropyl groups: These groups can be introduced through alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production methods for such complex compounds may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at various sites, potentially leading to the formation of different reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole and triazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-(1-adamantyl)-3-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, the compound can be investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(1-adamantyl)-3-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through various pathways, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazoles: Compounds with similar core structures but different substituents.
Pyrazolyl derivatives: Compounds containing the pyrazole ring with various functional groups.
Adamantyl derivatives: Compounds featuring the adamantyl group, known for their stability and lipophilicity.
Uniqueness
6-(1-adamantyl)-3-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the combination of its structural features, such as the adamantyl group, pyrazole ring, and triazolothiadiazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H24N6S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
6-(1-adamantyl)-3-(5-propan-2-yl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H24N6S/c1-10(2)14-6-15(21-20-14)16-22-23-18-25(16)24-17(26-18)19-7-11-3-12(8-19)5-13(4-11)9-19/h6,10-13H,3-5,7-9H2,1-2H3,(H,20,21) |
InChI Key |
VAEQJMJATXSYMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1)C2=NN=C3N2N=C(S3)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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